ethyl 3-(2-furoylamino)-2-methylbenzoate
Overview
Description
Ethyl 3-(2-furoylamino)-2-methylbenzoate is a useful research compound. Its molecular formula is C15H15NO4 and its molecular weight is 273.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.10010796 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure Analysis
Research by Liu et al. (2012) focused on the crystal structure of a related compound, demonstrating the importance of intramolecular and intermolecular hydrogen bonding in determining molecular conformation and stability in the crystalline state. This research contributes to the foundational understanding of molecular interactions in solid forms, which is crucial for drug design and material science (Hong-qiang Liu et al., 2012).
Synthesis and Chemical Transformations
Cucek and Verček (2008) explored the synthesis and transformations of similar ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, illustrating the versatility of these compounds in organic synthesis. This work lays the groundwork for developing new chemical entities with potential pharmaceutical applications (K. Cucek & B. Verček, 2008).
Iminofurans Chemistry
Shipilovskikh and Rubtsov (2014) focused on the decyclization of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate under the action of aliphatic amines. Their research into iminofurans highlights the potential for creating biologically active compounds through novel synthetic pathways (S. A. Shipilovskikh & A. Rubtsov, 2014).
Antibacterial, Antiurease, and Antioxidant Activities
Sokmen et al. (2014) synthesized a compound named ethyl N′-furan-2-carbonylbenzohydrazonate, assessing its antibacterial, antiurease, and antioxidant activities. This study demonstrates the potential pharmaceutical applications of furan derivatives in treating infections and diseases associated with oxidative stress (B. B. Sokmen et al., 2014).
Metal Complex Synthesis
Research by Topf et al. (2011) on the synthesis and characterization of metal complexes bearing amino-functionalized N-heterocyclic carbenes includes the study of silver(I), gold(I), and gold(III) complexes. This work could have implications for the development of novel materials with unique electronic and catalytic properties (C. Topf et al., 2011).
Antitumor Activity
Klimova et al. (2012) investigated ethyl 2-amino-6-ferrocenyl-1,6-dihydropyrimidine-5-carboxylates and their oxidative products for in vitro antitumor activity. Their findings suggest the potential of these compounds in cancer therapy, highlighting the importance of further research in this area (E. Klimova et al., 2012).
Properties
IUPAC Name |
ethyl 3-(furan-2-carbonylamino)-2-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-3-19-15(18)11-6-4-7-12(10(11)2)16-14(17)13-8-5-9-20-13/h4-9H,3H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSXXLDQZYWLHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)NC(=O)C2=CC=CO2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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